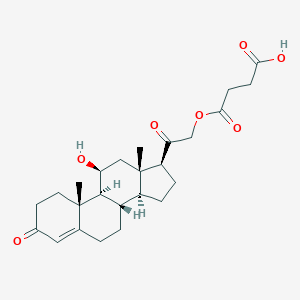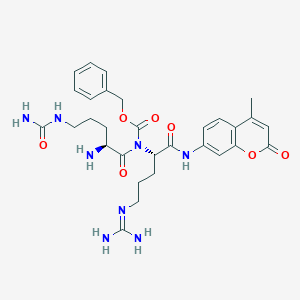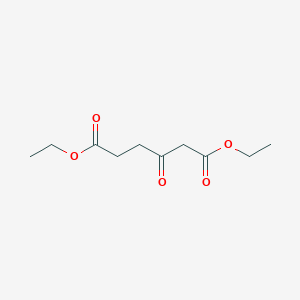
Cloruro de dihexadecil dimetil amonio
Descripción general
Descripción
Dihexadecyl dimethyl ammonium chloride (DHDMAC) is an organic quaternary ammonium surfactant that has numerous applications in scientific research. It is a cationic surfactant, meaning it carries a positive charge, and is often used in laboratory experiments due to its ability to solubilize and stabilize proteins, lipids, and other molecules. The properties of DHDMAC make it a useful tool for scientists and researchers, as it can be used in a variety of experiments and applications.
Aplicaciones Científicas De Investigación
Propiedades antisépticas y desinfectantes
Cloruro de dihexadecil dimetil amonio: es un compuesto de amonio cuaternario conocido por sus capacidades antisépticas y desinfectantes. Interfiere con las interacciones intermoleculares y disocia las bicapas lipídicas, lo que lo hace efectivo contra un amplio espectro de bacterias y hongos. Se usa comúnmente en hospitales, hoteles e industrias para la esterilización de instrumentos quirúrgicos, endoscopios y superficies .
Ginecología, cirugía y oftalmología
En campos médicos como la ginecología, la cirugía y la oftalmología, This compound sirve como un componente crítico para mantener la esterilidad. Se usa para limpiar la ropa de cama y asegurar que el ambiente se mantenga libre de contaminación microbiana, lo cual es esencial para la seguridad del paciente .
Características de adsorción en minerales de arcilla
La investigación ha demostrado que compuestos como This compound exhiben características de adsorción significativas cuando interactúan con minerales de arcilla como la montmorillonita. Esta interacción es crucial para comprender la dinámica y la termodinámica de la adsorción de contaminantes, lo que tiene implicaciones para la limpieza ambiental y el control de la contaminación .
Aplicaciones industriales
Industrialmente, This compound es valorado por sus propiedades tensioactivas. Reacciona con sustancias cargadas negativamente, proporcionando excelentes capacidades de dispersión, coloración y emulsificación. Se utiliza en varios sectores, incluidos los tintes, recubrimientos, productos petroleros, productos de celulosa, caucho y plásticos como emulsionante, dispersante, espesante, antifúngico, agente antiestático y biocida .
Preparación de detergentes y desinfectantes
Este compuesto también es integral en la formulación de varios detergentes y desinfectantes. Sus propiedades aseguran que estos productos sean efectivos para limpiar y eliminar microbios de varias superficies, contribuyendo a la higiene y la salud pública .
Aditivo lubricante
This compound: sirve como aditivo lubricante, mejorando el rendimiento de los lubricantes. Su inclusión en formulaciones de lubricantes ayuda a reducir la fricción y el desgaste, extendiendo así la vida útil de los sistemas mecánicos .
Mecanismo De Acción
Target of Action
Dihexadecyl dimethyl ammonium chloride, also known as DDAC, is a quaternary ammonium compound . Its primary target is the cell membrane of microorganisms . It interacts with the lipid bilayers of the cell membrane, disrupting intermolecular interactions .
Mode of Action
DDAC acts by causing the disruption of intermolecular interactions and the dissociation of lipid bilayers . This disruption leads to changes in the cell membrane’s structure, causing leakage of intracellular components . The bacteriostatic (preventing growth) or bactericidal (killing microorganisms) activity of DDAC depends on its concentration and the growth phase of the microbial population .
Biochemical Pathways
The primary biochemical pathway affected by DDAC is the integrity of the cell membrane. By disrupting the lipid bilayer, DDAC interferes with essential cellular functions, such as nutrient uptake and waste removal . This disruption can lead to cell death .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DDAC is limited. It is known that ddac is poorly absorbed when orally administered to rats and is eliminated mainly through feces .
Result of Action
The action of DDAC on the cell membrane causes the leakage of intracellular molecules, leading to the death of the cells . It is a broad-spectrum biocidal agent, effective against bacteria and fungi . It is used as a disinfectant cleaner for linen, recommended for use in hospitals, hotels, and industries .
Action Environment
DDAC is a solid compound that is slightly soluble in water but can dissolve in organic solvents such as chloroform, benzene, and ethanol . It has the characteristics of a cationic surfactant and can react with negatively charged substances . Environmental factors such as temperature, pH, and the presence of organic matter can influence the action, efficacy, and stability of DDAC .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dihexadecyl dimethyl ammonium chloride is a quaternary ammonium compound that disrupts intermolecular interactions and dissociates lipid bilayers . It is a broad-spectrum biocide against bacteria and fungi .
Cellular Effects
Dihexadecyl dimethyl ammonium chloride causes the disruption of intermolecular interactions and the dissociation of lipid bilayers . The bacteriostatic or bactericidal activity of Dihexadecyl dimethyl ammonium chloride depends on its concentration and the growth phase of the microbial population .
Molecular Mechanism
The molecular mechanism of Dihexadecyl dimethyl ammonium chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers . This disruption and dissociation are key to its role as a broad-spectrum biocide .
Dosage Effects in Animal Models
In mice, Dihexadecyl dimethyl ammonium chloride was found to cause infertility and birth defects when combined with Alkyl (60% C14, 25% C12, 15% C16) dimethyl benzyl ammonium chloride . The toxicological effects associated with reported lowest-observed-adverse-effect levels for Dihexadecyl dimethyl ammonium chloride are consistently characterized by reduced food consumption, reduced mean body weight, reduced body weight gain, and local irritation .
Propiedades
IUPAC Name |
dihexadecyl(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCLAPUXMZUCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H72ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051461 | |
| Record name | Dihexadecyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1812-53-9, 68002-59-5 | |
| Record name | Dicetyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1812-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicetyldimonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aliquat 206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihexadecyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexadecyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICETYLDIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F4SX2007N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dihexadecyl Dimethyl Ammonium Chloride in a compound softening agent?
A1: Dihexadecyl Dimethyl Ammonium Chloride acts as a cationic surfactant in the compound softening agent described in the research []. While the exact mechanism isn't detailed in the paper, cationic surfactants like Dihexadecyl Dimethyl Ammonium Chloride generally adsorb onto negatively charged fabric surfaces, neutralizing static and imparting softness. This is further enhanced by the presence of other components like polydimethylsiloxane, which can contribute to lubrication and a smoother fabric feel [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)










![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)